6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine
Description
Properties
CAS No. |
7464-20-2 |
|---|---|
Molecular Formula |
C9H9ClN2S |
Molecular Weight |
212.70 g/mol |
IUPAC Name |
6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3 |
InChI Key |
SJCCXELUVHICLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of N,N-dimethylbenzothiazol-6-amine
One common and straightforward method involves the chlorination of N,N-dimethylbenzothiazol-6-amine using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
$$
\text{N,N-dimethylbenzothiazol-6-amine} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine} + \text{SO}2 + \text{HCl}
$$
This method is favored for its simplicity and relatively high yield. Industrial scale-up often uses continuous flow reactors to optimize yield and purity, maintaining controlled temperature and reaction times.
Synthesis via Substituted Benzothiazole Precursors
Another approach involves the synthesis of 6-chloro-1,3-benzothiazol-2-amine first, followed by N,N-dimethylation. The initial compound can be prepared by:
- Reacting potassium thiocyanate with 4-chloroaniline in glacial acetic acid, catalyzed by bromine at low temperatures (below 10 °C).
- The resulting hydrochloride salt is isolated, neutralized with aqueous ammonia, and recrystallized from methanol to yield 6-chloro-1,3-benzothiazol-2-amine.
Subsequent N,N-dimethylation can be achieved by reaction with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate, often in solvents like dimethylformamide (DMF) or ethanol. This step introduces the dimethylamino group at the 2-position.
Multi-Step Condensation and Cyclization
A more complex route involves condensation of substituted anilines with ammonium thiocyanate under acidic conditions to form thiourea intermediates, which upon cyclization in the presence of bromine yield benzothiazole derivatives. Subsequent substitution and functional group transformations lead to the target compound.
Reaction Conditions and Reagents
Analytical and Research Findings
- The chlorination reaction is typically monitored by thin layer chromatography (TLC) to ensure completion.
- Yields for chlorination and subsequent amination steps generally range from 80% to 90%, depending on reaction scale and purity of starting materials.
- Spectroscopic analysis (NMR, IR) confirms the substitution pattern and functional groups. For example, characteristic amine N-H stretching bands appear around 3300–3400 cm⁻¹ in IR spectra.
- The compound’s chlorine atom at the 6-position is reactive towards nucleophilic substitution, allowing further derivatization for medicinal chemistry applications.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination of N,N-dimethylbenzothiazol-6-amine | N,N-dimethylbenzothiazol-6-amine | Thionyl chloride, reflux | 85–90 | Simple, high yield, scalable | Requires handling SOCl₂ and gases |
| Thiocyanation and cyclization | 4-chloroaniline + KSCN | Bromine, glacial acetic acid, 0–10 °C | 80–85 | Good regioselectivity | Multi-step, temperature sensitive |
| Multi-step condensation & methylation | Substituted anilines + ammonium thiocyanate | Acid catalysis, methyl iodide, base | 75–85 | Versatile for analog synthesis | Longer reaction times, multiple purifications |
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced amines and other derivatives.
Scientific Research Applications
6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparisons
Pharmacological and Functional Comparisons
Anticancer Activity :
- This compound (BT1) showed promising activity against colon cancer cell lines (HCT-116, HCT15, HT29) in NCI evaluations .
- Analog BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) exhibited higher potency (IC₅₀ < 10 µM) due to the nitroaryl substituent enhancing EGFR binding affinity .
- BT4 (6-chloro-N-[4-(3-bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) demonstrated lower solubility (mp 375–380°C) but retained anticancer efficacy .
Toxicity :
Key Research Findings and Gaps
Strengths :
- Limitations: Melting points and solubility data for BT1 are inconsistently reported in the literature . No X-ray structures are available for BT1, limiting conformational analysis .
Biological Activity
6-Chloro-N,N-dimethyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, characterized by a unique structure that includes a chloro substituent and dimethyl amine groups. This structural composition significantly influences its biological activity, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is . Its synthesis typically involves reactions with nucleophiles and various solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens by disrupting microbial cell membranes and inhibiting essential enzymes.
- Anticancer Activity : It has been noted for its potential in targeting specific cancer cell proliferation pathways, leading to apoptosis in cancer cells. Mechanistically, it may inhibit signaling pathways such as PI3K/Akt or MAPK.
The primary mechanism of action involves enzyme inhibition. Notably, this compound inhibits the enzyme DprE1, crucial for the survival of Mycobacterium tuberculosis, thereby demonstrating potential as an anti-tubercular agent. The interaction with DprE1 disrupts essential biochemical pathways within the bacteria, leading to cell death.
Comparative Biological Activity
To understand the relative effectiveness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Antitubercular | Not specified | Effective against M. tuberculosis |
| 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine | Anticancer | Not specified | Similar mechanism targeting cancer pathways |
| 6-Iodo-N,N-dimethyl-1,3-benzothiazol-2-amine | Antimicrobial | Not specified | Varied potency against different pathogens |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antitubercular Studies : A study demonstrated that this compound effectively inhibits DprE1 with a binding affinity indicative of its potential as a therapeutic agent against tuberculosis.
- Anticancer Evaluations : In vitro studies have shown that derivatives of benzothiazole exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to this compound displayed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Research : The compound has been tested against a range of microbial strains, showing promising results in inhibiting growth and viability.
Q & A
What are the primary synthetic routes for 6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for high yield and purity?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-chloro-1,3-benzothiazol-2-amine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) under reflux . Optimization strategies include:
- Temperature control : Prolonged reflux (6–8 hours) ensures complete substitution of the amine group.
- Purification : Recrystallization from ethanol or methanol improves purity, as seen in protocols yielding >70% purity .
- Reagent stoichiometry : A 1:2 molar ratio of amine to alkylating agent minimizes byproducts .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Key methods include:
- 1H NMR : To confirm dimethyl substitution via singlet peaks for N–CH3 protons at δ 3.0–3.5 ppm .
- IR spectroscopy : Stretching vibrations for C–N (1340–1267 cm⁻¹) and C–Cl (693 cm⁻¹) validate the core structure .
- TLC : Using acetonitrile-methanol (1:1) as a mobile phase monitors reaction progress (Rf ~0.6–0.7) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 184.6) confirm the molecular formula .
How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The 6-chloro group is electron-withdrawing, activating the benzothiazole ring for nucleophilic attack. For example:
- Amine substitution : Reaction with primary/secondary amines in ethanol under reflux replaces the chloro group, altering electronic properties (e.g., enhanced solubility or bioactivity) .
- Mechanistic insight : The chloro group’s position directs electrophilic substitution to the 4- or 5-position, as observed in related benzothiazoles .
- Catalytic effects : Copper(I) iodide accelerates Ullmann-type coupling reactions with arylboronic acids .
What evidence supports the antimicrobial and anticancer potential of this compound derivatives?
Advanced Research Question
Derivatives exhibit bioactivity through:
- Enzyme inhibition : The benzothiazole core interacts with microbial enzymes (e.g., dihydrofolate reductase) and cancer-related kinases .
- Structure-activity relationships (SAR) : Adding electron-withdrawing groups (e.g., nitro) at the 4-position enhances antifungal activity (MIC ≤25 µg/mL) .
- In vitro assays : Derivatives show IC50 values <10 µM against breast cancer cell lines (MCF-7) via apoptosis induction .
How can computational modeling predict the binding affinity of this compound to biological targets?
Advanced Research Question
Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite identifies interactions with:
- Protein targets : e.g., EGFR kinase (PDB ID: 1M17), where the benzothiazole ring forms π-π stacking with Phe723 .
- Free energy calculations : MM-GBSA predicts binding energies (<-8 kcal/mol) for high-affinity derivatives .
QSAR models : Descriptors like logP and polar surface area correlate with antimicrobial activity (R² >0.85) .
What are the common synthetic byproducts, and how can they be identified and mitigated?
Advanced Research Question
Byproducts arise from:
- Incomplete alkylation : Residual 6-chloro-1,3-benzothiazol-2-amine detected via HPLC (retention time ~4.2 min) .
- Oxidation : Sulfoxide derivatives form under aerobic conditions, identifiable by S=O IR stretches (1020–1050 cm⁻¹) .
Mitigation : - Use of inert atmosphere (N2/Ar) during synthesis.
- Column chromatography with silica gel and ethyl acetate-hexane (3:7) removes polar impurities .
What pharmacokinetic challenges are associated with this compound, and how can derivatives improve ADMET properties?
Advanced Research Question
Challenges include:
- Low solubility : LogP ~2.5 limits aqueous solubility. Derivatives with PEG chains or sulfonate groups enhance bioavailability .
- Metabolic stability : N-demethylation by CYP450 enzymes reduces half-life. Fluorination at the 4-position slows metabolism (t½ increase from 2.1 to 5.8 hours) .
- Toxicity : In silico toxicity screening (e.g., ProTox-II) predicts hepatotoxicity risk, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
